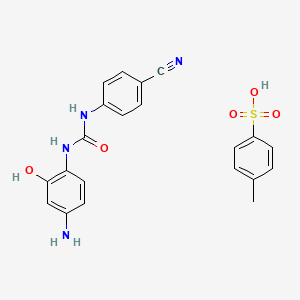
N-(4-Amino-2-hydroxyphenyl)-N'-(p-cyanophenyl)urea mono(toluene-p-sulphonate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Amino-2-hydroxyphenyl)-N’-(p-cyanophenyl)urea mono(toluene-p-sulphonate) is a complex organic compound that features both aromatic and urea functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Amino-2-hydroxyphenyl)-N’-(p-cyanophenyl)urea mono(toluene-p-sulphonate) typically involves the reaction of 4-amino-2-hydroxyaniline with p-cyanophenyl isocyanate in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The resulting urea derivative is then treated with toluene-p-sulphonic acid to obtain the mono(toluene-p-sulphonate) salt.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
N-(4-Amino-2-hydroxyphenyl)-N’-(p-cyanophenyl)urea mono(toluene-p-sulphonate) can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The nitro group can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions may require catalysts such as Lewis acids.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted aromatic compounds.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials with specific properties.
作用機序
The mechanism of action of N-(4-Amino-2-hydroxyphenyl)-N’-(p-cyanophenyl)urea mono(toluene-p-sulphonate) involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
- N-(4-Amino-2-hydroxyphenyl)-N’-(p-cyanophenyl)urea
- N-(4-Amino-2-hydroxyphenyl)-N’-(p-cyanophenyl)thiourea
- N-(4-Amino-2-hydroxyphenyl)-N’-(p-cyanophenyl)carbamate
Uniqueness
N-(4-Amino-2-hydroxyphenyl)-N’-(p-cyanophenyl)urea mono(toluene-p-sulphonate) is unique due to the presence of the toluene-p-sulphonate group, which can enhance its solubility and stability. This modification may also influence its reactivity and biological activity compared to similar compounds.
特性
CAS番号 |
94713-20-9 |
|---|---|
分子式 |
C21H20N4O5S |
分子量 |
440.5 g/mol |
IUPAC名 |
1-(4-amino-2-hydroxyphenyl)-3-(4-cyanophenyl)urea;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C14H12N4O2.C7H8O3S/c15-8-9-1-4-11(5-2-9)17-14(20)18-12-6-3-10(16)7-13(12)19;1-6-2-4-7(5-3-6)11(8,9)10/h1-7,19H,16H2,(H2,17,18,20);2-5H,1H3,(H,8,9,10) |
InChIキー |
MBVNVMITIVWIOW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC(=CC=C1C#N)NC(=O)NC2=C(C=C(C=C2)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















